molecular formula C18H14ClNO2 B1335423 8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid CAS No. 862647-92-5

8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

Cat. No.: B1335423
CAS No.: 862647-92-5
M. Wt: 311.8 g/mol
InChI Key: SSJIZEXSHJAZDD-UHFFFAOYSA-N
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Description

8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C18H14ClNO2 and its molecular weight is 311.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Fluorophore Utility

Quinoline derivatives, including variants similar to 8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid, are recognized for their efficacy as fluorophores. These compounds are extensively utilized in biochemistry and medicine for studying various biological systems, particularly DNA fluorophores based on fused aromatic systems with heteroatoms (Aleksanyan & Hambardzumyan, 2013).

Synthesis of Heterocycles

Quinoline derivatives are key in synthesizing heterocycles which possess a range of biological properties. For instance, substituted quinolines and heterocycloquinolines synthesized from 4-Chloro-2-methyl-3-nitroquinolines have shown potential chemotherapeutic value (Khodair et al., 1999).

Antitumoral Activity

Compounds like 3-hydroxyquinoline-2-carboxylic acid, closely related to the compound , cap the N-terminal of several natural cyclic peptides with antitumoral activity. New routes for their preparation have been explored, showing potential in cancer research (Riego et al., 2005).

Chelating Properties

Quinoline-2-carboxylic acids with different substituents have been used to create chelating ion exchangers. The structure of the coordinating ligands, including those similar to the compound of interest, significantly influences their complexing properties with metal ions, particularly cadmium (Moberg et al., 1990).

Antimicrobial Activity

New quinoline derivatives have been synthesized and evaluated for their antimicrobial activities. These derivatives, similar in structure to this compound, have shown effectiveness against various microorganisms, including both Gram-positive and Gram-negative bacteria (Kumar & Kumar, 2021).

Future Directions

The future directions for the research and development of “8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid” and its derivatives could involve exploring their potential biological and pharmaceutical activities . Additionally, the development of more efficient and environmentally friendly synthesis protocols could be another area of focus .

Properties

IUPAC Name

8-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c1-10-6-8-12(9-7-10)16-11(2)15(18(21)22)13-4-3-5-14(19)17(13)20-16/h3-9H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJIZEXSHJAZDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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